molecular formula C14H16ClFO B1327917 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone CAS No. 898751-70-7

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone

Cat. No.: B1327917
CAS No.: 898751-70-7
M. Wt: 254.73 g/mol
InChI Key: MNGDJCJEYQAFRU-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is a chemical compound with the molecular formula C14H16ClFO and a molecular weight of 254.73 g/mol. It belongs to the category of cyclopentyl ketones and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)ethyl cyclopentyl ketone
  • 2-(3-Fluorophenyl)ethyl cyclopentyl ketone
  • 2-(3-Bromophenyl)ethyl cyclopentyl ketone

Uniqueness

2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can result in distinct properties compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO/c15-12-7-10(8-13(16)9-12)5-6-14(17)11-3-1-2-4-11/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGDJCJEYQAFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644984
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-70-7
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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